molecular formula C14H10I2N2O3S B11536967 5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11536967
M. Wt: 540.12 g/mol
InChI Key: VFDAADSYMNXXFG-UHFFFAOYSA-N
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Description

5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring a unique combination of iodine, sulfur, and diazinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the iodination of a phenyl ring, followed by the introduction of a prop-2-en-1-yloxy group. Subsequent steps include the formation of a methylene bridge and the incorporation of a diazinane-4,6-dione moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodine atoms or to alter the diazinane ring.

    Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. The presence of iodine atoms enhances its ability to interact with electron-rich regions, while the diazinane ring provides stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3,5-DIIODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of iodine and sulfur within a diazinane framework. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H10I2N2O3S

Molecular Weight

540.12 g/mol

IUPAC Name

5-[(3,5-diiodo-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C14H10I2N2O3S/c1-2-3-21-11-9(15)5-7(6-10(11)16)4-8-12(19)17-14(22)18-13(8)20/h2,4-6H,1,3H2,(H2,17,18,19,20,22)

InChI Key

VFDAADSYMNXXFG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)NC2=O)I

Origin of Product

United States

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